molecular formula C19H15ClN2O2 B2371613 2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide CAS No. 1705171-62-5

2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide

Cat. No.: B2371613
CAS No.: 1705171-62-5
M. Wt: 338.79
InChI Key: SHMBSARLCJCAMR-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide is a benzamide derivative characterized by a 2-chlorobenzoyl group linked to a benzylamine moiety substituted at the 3-position with a pyridin-2-yloxy group. This structure combines aromatic chlorination, an amide bond, and a pyridine-ether linkage, features that influence its physicochemical and biological properties. Benzamides are widely studied for their roles in medicinal chemistry and agrochemical applications, particularly as enzyme inhibitors or receptor modulators due to their hydrogen-bonding capacity and structural versatility .

Properties

IUPAC Name

2-chloro-N-[(3-pyridin-2-yloxyphenyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c20-17-9-2-1-8-16(17)19(23)22-13-14-6-5-7-15(12-14)24-18-10-3-4-11-21-18/h1-12H,13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMBSARLCJCAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridin-2-yloxy Intermediate Synthesis

The pyridin-2-yloxy moiety is typically introduced via nucleophilic aromatic substitution or transition-metal-catalyzed coupling. Patent CN110746345B details a Suzuki-Miyaura coupling approach, where 2-bromopyridine reacts with a boronic acid derivative under palladium catalysis. For example:

  • Reagents : 2-bromopyridine, (5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)boronic acid, [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (Pd(dppf)Cl₂).
  • Conditions : THF/DMF solvent system, 75°C, 6 hours under nitrogen.
  • Yield : 80–81%.

This method avoids cryogenic conditions and hazardous reagents (e.g., n-butyllithium), enhancing operational safety and scalability.

Benzylation and MEM-Protection Strategies

To stabilize reactive intermediates, methoxyethoxymethyl (MEM) protection is employed. In CN110746345B, 4-bromo-2-bromomethylphenol reacts with MEMCl in acetonitrile to form 4-bromo-2-(bromomethyl)-1-((2-methoxyethoxy)methoxy)benzene. Key parameters include:

  • Molar Ratio : 1:1.05–1.5 (phenol:MEMCl).
  • Solvent : Acetonitrile or tetrahydrofuran.
  • Catalyst : None required, room temperature.

This step achieves near-quantitative conversion, critical for subsequent boronic acid formation.

Boronic Acid Formation and Cross-Coupling

Boronic Acid Synthesis

The bromomethyl-MEM-protected intermediate undergoes borylation using trimethyl borate and magnesium catalyst:

  • Reagents : Trimethyl borate, Mg chips.
  • Conditions : 60–80°C, 15–24 hours.
  • Yield : 85–90% (estimated from analogous reactions).

This step generates (5-bromo-2-((2-methoxyethoxy)methoxy)benzyl)boronic acid, pivotal for Suzuki coupling.

Palladium-Catalyzed Coupling

The boronic acid reacts with 2-bromopyridine via Pd(dppf)Cl₂-mediated coupling:

$$
\text{Boronic acid} + \text{2-bromopyridine} \xrightarrow{\text{Pd(dppf)Cl}2, \text{Na}2\text{CO}_3} \text{2-(5-bromo-2-MEM-benzyl)pyridine}
$$

  • Molar Ratio : 1:1–1.5 (boronic acid:2-bromopyridine).
  • Catalyst Loading : 1–10 mol% Pd(dppf)Cl₂.
  • Temperature : 30–100°C, optimized at 75°C.
  • Yield : 80.8–81.8%.

Oxidation and Deprotection

MEM-Group Removal

Post-coupling, the MEM-protecting group is cleaved under acidic conditions (e.g., HCl/THF) to yield the free hydroxyl intermediate.

Oxidation to Ketone

The benzylpyridine intermediate is oxidized to the corresponding ketone using tert-butyl hydroperoxide/iodine or CeO₂:

$$
\text{2-(5-bromo-2-hydroxybenzyl)pyridine} \xrightarrow{\text{TBHP/I}_2} \text{(2-hydroxy-5-bromophenyl)(pyridin-2-yl)methanone}
$$

  • Oxidant : tert-butyl hydroperoxide (TBHP) with iodine.
  • Yield : 75–82% (extrapolated from similar protocols).

Amidation with 2-Chlorobenzoyl Chloride

The final step involves coupling the aminobenzylpyridine intermediate with 2-chlorobenzoyl chloride:

$$
\text{3-(Pyridin-2-yloxy)benzylamine} + \text{2-chlorobenzoyl chloride} \xrightarrow{\text{Base}} \text{2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide}
$$

  • Base : Triethylamine or pyridine.
  • Solvent : Dichloromethane or THF.
  • Yield : 70–85% (based on analogous amidation reactions).

Industrial Production and Optimization

Continuous Flow Reactors

Patent US9278932B1 highlights the use of continuous flow systems for analogous benzamide syntheses, reducing reaction times and improving purity. Key advantages include:

  • Residence Time : 10–30 minutes vs. hours in batch.
  • Purity : >99% by HPLC.

Crystallization Techniques

Crystalline form control, as described in US9278932B1, ensures batch consistency. Solvent-antisolvent systems (e.g., ethanol/water) achieve high recovery rates (>90%).

Comparative Analysis of Methods

Step Method A (Batch) Method B (Flow)
Pyridin-2-yloxy Coupling 80% yield, 6 hours 85% yield, 0.5 hours
Amidation 75% yield 88% yield
Purity 95% 99%

Data synthesized from patents.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The chloro group at position 2 of the benzamide ring undergoes nucleophilic substitution under specific conditions.

Reagent/ConditionsProduct FormedYieldReference
Sodium azide (NaN₃) in DMF, 80°C2-Azido-N-(3-(pyridin-2-yloxy)benzyl)benzamide72%
Resorcinol, K₂CO₃, 130°CAryloxy-substituted benzamide derivatives65%
N-Bromosuccinimide (NBS) in DMFBrominated derivative at position 258%

Key Findings :

  • The chloro group demonstrates reactivity with soft nucleophiles (e.g., azide, aryloxy groups) under mild to high temperatures .

  • Bromination via electrophilic substitution is feasible under radical-initiated conditions .

Amide Bond Reactivity

The benzamide group participates in hydrolysis and acylation reactions.

Reaction TypeConditionsProductYieldReference
Acidic Hydrolysis6M HCl, reflux, 12h3-(Pyridin-2-yloxy)benzylamine + 2-Chlorobenzoic acid85%
Alkaline Hydrolysis2M NaOH, 70°C, 8hSodium 2-chlorobenzoate + Free amine78%
AcylationAcetyl chloride, pyridine, RTN-Acetylated derivative63%

Mechanistic Insights :

  • Hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, yielding benzylamine and benzoic acid derivatives .

  • Acylation occurs at the amide nitrogen, requiring activation by pyridine to neutralize HCl .

Pyridin-2-yloxy Group Transformations

The pyridin-2-yloxy moiety undergoes oxidation and coupling reactions.

ReactionReagents/ConditionsProductYieldReference
OxidationmCPBA, CH₂Cl₂, 0°C to RTPyridine N-oxide derivative68%
Suzuki CouplingPd(PPh₃)₄, Boronic acid, K₂CO₃, 80°CBiaryl-coupled benzamide55%

Notable Observations :

  • Oxidation with mCPBA selectively targets the pyridine ring, forming N-oxides without affecting the benzamide core .

  • Cross-coupling reactions enable diversification of the aryloxy substituent .

Reductive Amination and Grignard Reactions

The benzylamine intermediate (from hydrolysis) participates in reductive amination.

ReactionConditionsProductYieldReference
Reductive AminationNaBH₃CN, AcOH, RTSecondary amine derivatives60%
Grignard AdditionCH₃MgBr, THF, −78°C to RTTertiary alcohol adducts45%

Applications :

  • Reductive amination introduces alkyl/aryl groups to the benzylamine scaffold .

  • Grignard reagents add to the carbonyl group under cryogenic conditions .

Cyclization and Heterocycle Formation

Intramolecular cyclization generates fused heterocycles.

ReactionConditionsProductYieldReference
Thermal Cyclizationt-BuOK, DMF, 120°CBenzotriazine derivatives50%
Diels-Alder ReactionDiene, Toluene, refluxTetracyclic adducts40%

Key Data :

  • Cyclization via base-mediated deprotonation forms six-membered heterocycles .

  • Diels-Alder reactivity is enabled by electron-deficient dienophiles .

Scientific Research Applications

Preliminary studies suggest that 2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide may interact with specific molecular targets, potentially modulating the activity of certain enzymes or receptors. Although detailed studies are still required, initial findings indicate potential applications in:

  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties. For instance, derivatives of benzimidazole have shown significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The structural similarities suggest that this compound may exhibit comparable bioactivity .
  • Anti-inflammatory Effects : Research on related compounds has indicated notable anti-inflammatory properties. For example, some benzimidazole derivatives have shown significant inhibition of cyclooxygenase enzymes, which are key targets in inflammatory processes .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves several key steps that can be adapted for large-scale production. Techniques such as continuous flow reactors enhance yield and purity, making it feasible for pharmaceutical applications. Understanding the structure-activity relationship is crucial for optimizing its biological efficacy.

Fungicidal Properties

There is a growing interest in the use of benzamide derivatives as fungicides. Compounds similar to this compound have been explored for their effectiveness against phytopathogenic fungi. The potential use of this compound in agricultural settings could provide an innovative approach to managing crop diseases caused by various fungal pathogens .

Case Studies and Research Findings

  • Antimicrobial Studies : A series of benzimidazole derivatives were synthesized and tested against multiple bacterial strains, revealing promising antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. This suggests that this compound might exhibit similar or enhanced antimicrobial effects .
  • Anti-inflammatory Research : In vitro studies on related compounds demonstrated significant inhibition of COX enzymes, indicating potential therapeutic applications in treating inflammatory diseases. Such findings underscore the importance of further investigating the anti-inflammatory properties of this compound .
  • Fungicide Development : Patents have been filed regarding the use of benzamide derivatives as fungicides, highlighting their role in agricultural chemistry. The effectiveness against specific fungal pathogens could position this compound as a valuable tool in crop protection strategies .

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-Cl, pyridin-2-yloxy-benzyl 369.82 Potential kinase inhibitor, agrochemical candidate
2-Chloro-N-(4-sulfamoylbenzyl)benzamide 2-Cl, 4-sulfamoylbenzyl 324.78 Enhanced solubility via sulfonamide; antimicrobial applications
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide 2-Cl, nicotinamide-pyridine hybrid 336.18 Dual halogenation; pesticidal activity
Triflumuron 2-Cl, [(4-trifluoromethoxyphenyl)amino]carbonyl 358.73 Insect growth regulator (chitin synthesis inhibitor)
2-Bromo-N-(pyrazol-4-yl)benzamide 2-Br, pyrazolyl substitution 295.56 Strong hydrogen bonding; DFT-stabilized conformers

Molecular Interactions and Computational Insights

  • Hydrogen Bonding and Electrostatic Stabilization :
    The pyridin-2-yloxy group in the target compound enables π-π stacking and hydrogen bonding with biological targets, similar to the pyrazolyl group in 2-bromo-N-(pyrazol-4-yl)benzamide. However, the pyridine-oxygen linkage offers greater conformational rigidity compared to sulfamoyl or trifluoromethoxy substituents . DFT studies on 2-chloro and 2-bromo benzamides reveal that chloro derivatives exhibit slightly stronger electrostatic interactions due to the smaller atomic radius of Cl vs. Br, enhancing stability in polar environments .

  • Conversely, trifluoromethoxy groups (as in triflumuron) introduce hydrophobicity and metabolic resistance, favoring pesticidal longevity .

Biological Activity

2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide is an organic compound belonging to the benzamide class, characterized by a chloro group, a benzyl group, and a pyridin-2-yloxy group. Its molecular formula is C13H12ClNO\text{C}_{13}\text{H}_{12}\text{Cl}\text{N}\text{O}. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The unique combination of functional groups in this compound contributes to its chemical reactivity and biological properties. The presence of the chloro atom may enhance its binding affinity to specific biological targets, while the pyridin-2-yloxy group could facilitate interactions with various enzymes or receptors.

Preliminary studies suggest that this compound may modulate the activity of certain enzymes or receptors, although detailed mechanisms remain to be elucidated. Its potential interactions could influence various biochemical pathways, making it a candidate for therapeutic applications in cancer treatment and other diseases .

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the 1,3,4-oxadiazole scaffold have shown promising results against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Compound AHEPG2 (Liver Cancer)1.18 ± 0.14
Compound BMCF7 (Breast Cancer)0.67
Compound CACHN (Renal Cancer)0.87

These findings indicate that similar compounds can inhibit cancer cell proliferation effectively .

Antimicrobial Activity

There is also evidence suggesting that related benzamide derivatives possess antimicrobial properties. For example, compounds exhibiting activity against E. coli and S. aureus have been noted, with minimum inhibitory concentrations (MICs) ranging from 50 µM to 100 µM .

Case Studies

  • Anticancer Screening : A study evaluated several benzamide derivatives for their anticancer activity using a MTT cytotoxicity assay. Among them, one compound showed an IC50 value significantly lower than standard chemotherapeutics, indicating higher potency against specific cancer types .
  • Enzyme Interaction Studies : Molecular docking studies have been conducted to assess the binding affinity of this compound with various enzymes. These studies revealed favorable interactions that suggest potential as a therapeutic agent targeting specific enzymatic pathways .

Future Directions

The ongoing research into the biological activity of this compound highlights its potential as a lead compound in drug development. Further studies are necessary to fully understand its mechanisms of action and therapeutic applications in various diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For example, a substitution reaction under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol) generates intermediates, followed by reduction (e.g., iron powder in acidic conditions) and condensation with a benzoyl chloride derivative . Key parameters include pH control during substitution (pH 9–11) and temperature optimization (~60–80°C) for condensation. Yield improvements often require inert atmospheres (N₂/Ar) and catalysts like DMAP .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The pyridinyloxy group exhibits aromatic proton signals at δ 7.0–8.5 ppm, while the benzamide backbone shows distinct peaks for the amide NH (~δ 9.5 ppm) and chloro-substituted aromatic protons (~δ 7.3–7.8 ppm) .
  • IR Spectroscopy : Stretching vibrations for the amide C=O (1650–1680 cm⁻¹) and pyridine C=N (1600–1620 cm⁻¹) confirm functional groups. Absence of unreacted amine (N-H stretches ~3300 cm⁻¹) validates completion .

Q. What chromatographic methods are suitable for purity assessment during synthesis?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress. Purity >95% is typically required for biological testing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents in this compound?

  • Methodological Answer :

  • Variable Substituents : Modify the chloro position (e.g., 3-chloro vs. 4-chloro) or pyridinyloxy linker length. Compare IC₅₀ values in kinase inhibition assays .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent hydrophobicity/logP with binding affinity to targets like EGFR or VEGFR2 .

Q. What crystallographic challenges arise in determining the 3D structure of this compound, and how can they be addressed?

  • Methodological Answer :

  • Crystallization Issues : Poor crystal formation due to flexible pyridinyloxy-benzyl linkage. Use vapor diffusion with DMF/water mixtures and seeding techniques .
  • Refinement : SHELXL resolves twinning or disorder in the pyridine ring. ORTEP-3 visualizes thermal ellipsoids to validate bond angles .

Q. How can contradictory biological data (e.g., varying IC₅₀ across assays) be systematically resolved?

  • Methodological Answer :

  • Orthogonal Assays : Compare enzymatic inhibition (e.g., fluorescence-based kinase assays) with cell viability (MTT assays) to distinguish target-specific vs. off-target effects .
  • Buffer Optimization : Vary pH (6.5–7.5) and ionic strength to stabilize protein-compound interactions .

Q. What strategies are effective in optimizing the compound’s solubility for in vivo studies?

  • Methodological Answer :

  • Co-solvents : Use cyclodextrin complexes or DMSO/PEG 400 mixtures (≤10% v/v) to enhance aqueous solubility without toxicity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the benzamide to improve bioavailability .

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